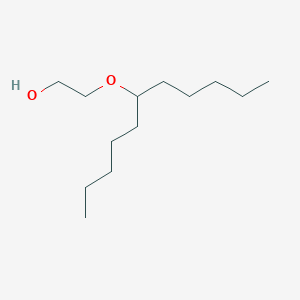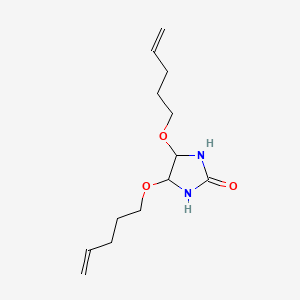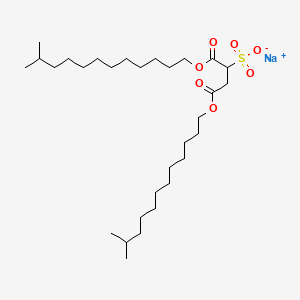
Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)- is a platinum-based compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of platinum coordinated with two chloride ions and a ligand containing alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol. The compound’s structure and properties make it a subject of interest in research related to chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)- typically involves the reaction of platinum precursors with the appropriate ligands under controlled conditions. One common method involves the reaction of potassium tetrachloroplatinate with alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol in the presence of a suitable solvent such as dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)- undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as amines or phosphines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include amines, phosphines, and other ligands that can coordinate with platinum. The reactions are typically carried out in solvents such as dimethyl sulfoxide or acetonitrile, under controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield platinum-amine complexes, while oxidation reactions can produce higher oxidation state platinum compounds.
Wissenschaftliche Forschungsanwendungen
Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)- has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Studied for its potential interactions with biological molecules such as proteins and DNA.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)- involves its interaction with biological molecules, particularly DNA. The compound can form adducts with DNA, leading to the inhibition of DNA replication and transcription. This results in the disruption of cell division and ultimately cell death. The molecular targets and pathways involved include the formation of platinum-DNA adducts and the activation of cellular stress responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Platinum, dichlorobis(alpha-methylbenzenemethanamine)-, (SP-4-2)
- Platinum, dichlorobis(2-hydroxyethylamine)-, (SP-4-2)
- Platinum, dichlorobis(dimethyl sulfoxide)-, (SP-4-2)
Uniqueness
Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)- is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. The presence of the alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol ligand enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
84431-15-2 |
|---|---|
Molekularformel |
C14H22Cl2N6O8Pt |
Molekulargewicht |
668.3 g/mol |
IUPAC-Name |
1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol;platinum(2+);dichloride |
InChI |
InChI=1S/2C7H11N3O4.2ClH.Pt/c2*1-14-5-6(11)4-9-3-2-8-7(9)10(12)13;;;/h2*2-3,6,11H,4-5H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
DDOUJNNELBWDMD-UHFFFAOYSA-L |
Kanonische SMILES |
COCC(CN1C=CN=C1[N+](=O)[O-])O.COCC(CN1C=CN=C1[N+](=O)[O-])O.[Cl-].[Cl-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]-](/img/structure/B13776671.png)
![Dipotassium p-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B13776673.png)

![(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene](/img/structure/B13776688.png)


![1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]-](/img/structure/B13776701.png)
![beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13776723.png)






